molecular formula C18H18N4O2 B14934177 N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B14934177
M. Wt: 322.4 g/mol
InChI Key: OKJFFFWMEIBTNG-UHFFFAOYSA-N
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Description

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that features both imidazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide typically involves multiple steps, starting with the preparation of the imidazole and pyrrole intermediates. One common method involves the reaction of 1-methyl-1H-imidazole-2-carboxylic acid with 4-aminobenzoyl chloride to form the imidazole-containing intermediate. This intermediate is then reacted with 3-(1H-pyrrol-1-yl)propanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the imidazole or pyrrole rings .

Scientific Research Applications

N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets. The imidazole and pyrrole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)propanamide: Unique due to the presence of both imidazole and pyrrole rings.

    1-methyl-1H-imidazole-2-carboxylic acid: Lacks the pyrrole ring, limiting its range of reactions.

    3-(1H-pyrrol-1-yl)propanoic acid: Lacks the imidazole ring, affecting its biological activity.

Uniqueness

The combination of imidazole and pyrrole rings in this compound provides a unique set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with multiple molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[4-(1-methylimidazole-2-carbonyl)phenyl]-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C18H18N4O2/c1-21-13-9-19-18(21)17(24)14-4-6-15(7-5-14)20-16(23)8-12-22-10-2-3-11-22/h2-7,9-11,13H,8,12H2,1H3,(H,20,23)

InChI Key

OKJFFFWMEIBTNG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)CCN3C=CC=C3

Origin of Product

United States

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